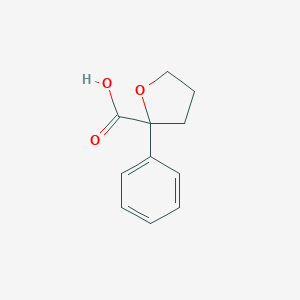

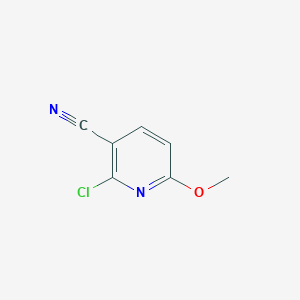

2-Chloro-6-methoxypyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance with a melting point of 105-107°C . The compound is used as a pharmaceutical raw material .

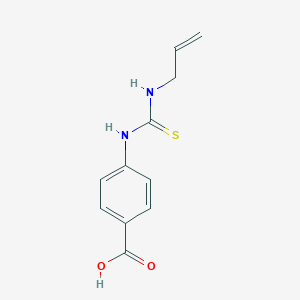

Molecular Structure Analysis

The InChI code for 2-Chloro-6-methoxypyridine-3-carbonitrile is 1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with chlorine, methoxy, and nitrile substituents.Physical And Chemical Properties Analysis

2-Chloro-6-methoxypyridine-3-carbonitrile is a solid with a melting point of 105-107°C . It has a molecular weight of 168.58 and a density of 1.207 g/mL at 25°C . The compound’s refractive index is 1.528 .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Analysis

2-Chloro-6-methoxypyridine-3-carbonitrile serves as a precursor in the synthesis of various pyridine derivatives, exhibiting notable optical properties. Research has detailed the synthesis, structural analysis, and optical characterization, including UV–vis absorption and fluorescence spectroscopy, of related compounds. These studies provide insights into the compound's utility in developing materials with desirable optical features, such as specific absorption and emission wavelengths, influenced by solvents (Jukić et al., 2010).

Antiproliferative and Cytotoxic Activities

Derivatives of 2-Chloro-6-methoxypyridine-3-carbonitrile have been synthesized and tested for their cytotoxic activities against various cancer cell lines. A series of these derivatives displayed promising antiproliferative effects, suggesting potential applications in cancer research and therapy. This research underscores the chemical's relevance in developing new anticancer agents (Al‐Refai et al., 2019).

Microbiological Activity

Studies on the microbiological activity of 2-Chloro-6-methoxypyridine-3-carbonitrile derivatives have shown bacteriostatic and tuberculostatic properties. Such findings indicate the potential of these compounds in the development of new antibacterial and antitubercular agents, contributing to the fight against infectious diseases (Miszke et al., 2008).

Corrosion Inhibition

Derivatives synthesized from 2-Chloro-6-methoxypyridine-3-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies reveal that certain pyrazolopyridine derivatives can effectively protect mild steel against corrosion, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal structures (Dandia et al., 2013).

Vibrational and Electronic Spectra Studies

Density functional theory (DFT) studies on 2-Chloro-6-methoxypyridine-3-carbonitrile have provided detailed insights into its vibrational and electronic spectra. These studies are crucial for understanding the compound's structural and electronic properties, with implications for its use in various scientific and industrial applications (Arjunan et al., 2011).

Mecanismo De Acción

Safety and Hazards

2-Chloro-6-methoxypyridine-3-carbonitrile is classified as an irritant, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Chloro-6-methoxypyridine-3-carbonitrile . For more detailed information, a more targeted literature search may be necessary.

Propiedades

IUPAC Name |

2-chloro-6-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVKUXNDZFPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559592 |

Source

|

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxypyridine-3-carbonitrile | |

CAS RN |

121643-47-8 |

Source

|

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)